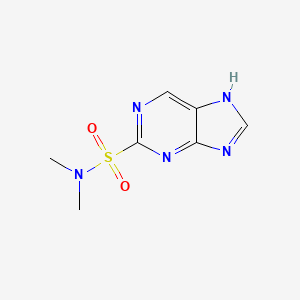

N,N-dimethyl-7H-purine-2-sulfonamide

Description

Properties

CAS No. |

89854-31-9 |

|---|---|

Molecular Formula |

C7H9N5O2S |

Molecular Weight |

227.25 g/mol |

IUPAC Name |

N,N-dimethyl-7H-purine-2-sulfonamide |

InChI |

InChI=1S/C7H9N5O2S/c1-12(2)15(13,14)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11) |

InChI Key |

HUMCORUBMRQUCB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=NC=C2C(=N1)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N-dimethyl-7H-purine-2-sulfonamide

General Synthetic Strategy

The most common approach to synthesize sulfonamide derivatives such as N,N-dimethyl-7H-purine-2-sulfonamide involves the reaction of a sulfonyl chloride derivative of purine with a secondary amine, in this case, dimethylamine. This reaction typically proceeds via nucleophilic substitution on the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

- Starting material: 7H-purine-2-sulfonyl chloride

- Nucleophile: Dimethylamine (N,N-dimethylamine)

- Solvent: Commonly dichloromethane or acetonitrile

- Base: Triethylamine or similar to maintain basic conditions and scavenge HCl formed

- Temperature: Room temperature or slightly elevated

This method yields N,N-dimethyl-7H-purine-2-sulfonamide with good efficiency and purity.

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of 7H-purine-2-sulfonyl chloride | Purine is first functionalized to introduce the sulfonyl chloride group at the 2-position. This is typically achieved by chlorosulfonation of purine derivatives under controlled conditions. |

| 2 | Reaction with dimethylamine | The sulfonyl chloride intermediate is reacted with an excess of dimethylamine in an organic solvent such as dichloromethane or acetonitrile. Triethylamine is added to neutralize the HCl generated. The mixture is stirred at room temperature for several hours. |

| 3 | Workup and purification | After completion, the reaction mixture is washed to remove salts and impurities. The product is isolated by evaporation of solvents and purified by recrystallization or chromatography if necessary. |

Alternative Synthetic Routes

Oxidative Coupling of Heteroaryl Thiols and Amines

A recent method reported for heteroaryl sulfonamide synthesis involves the direct oxidative coupling of heteroaryl thiols with primary or secondary amines using N-chlorosuccinimide (NCS) as an oxidant in 1,2-dichloroethane (1,2-DCE) solvent under mild conditions. This method avoids the use of sulfonyl chlorides, which are often unstable and toxic.

- The heteroaryl thiol (e.g., purine-2-thiol) is reacted with dimethylamine.

- NCS is added portion-wise to oxidize the thiol to a sulfenamide intermediate.

- Subsequent oxidation with hydrogen peroxide catalyzed by ammonium molybdate converts the intermediate to the sulfonamide.

- The reaction proceeds at room temperature, and the product is isolated by filtration and chromatography.

This approach provides a mild, efficient, and safer alternative for preparing N,N-dimethyl-7H-purine-2-sulfonamide and related derivatives.

Mechanistic Insights

- The reaction of sulfonyl chlorides with amines proceeds via nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride, displacing chloride ion.

- In the oxidative coupling method, the thiol is first converted to a sulfenamide intermediate by NCS-mediated chlorination and nucleophilic substitution by the amine.

- The sulfenamide is then oxidized to the sulfonamide by hydrogen peroxide in the presence of a molybdate catalyst.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sulfonyl chloride + dimethylamine | 7H-purine-2-sulfonyl chloride, dimethylamine | Triethylamine, dichloromethane or acetonitrile | Room temperature, several hours | High yield, well-established | Requires preparation of sulfonyl chloride, handling corrosive reagents |

| Oxidative coupling of thiol + amine | Purine-2-thiol, dimethylamine | N-chlorosuccinimide, H2O2, ammonium molybdate, 1,2-DCE | Room temperature, mild | Avoids sulfonyl chloride, mild conditions, safer | Requires careful control of oxidation, possible side products |

Research Findings and Optimization

- The sulfonyl chloride method remains the most frequently used due to its straightforward mechanism and generally high yields.

- The oxidative coupling approach has been optimized to minimize side reactions such as disulfide formation by controlling equivalents of NCS and solvent choice (1,2-DCE found optimal).

- Use of catalytic amounts of ammonium molybdate (30 mol%) with hydrogen peroxide efficiently oxidizes sulfenamide intermediates to sulfonamides without overoxidation or degradation.

- Reaction temperature and solvent polarity significantly affect yields and purity.

- Triethylamine is preferred as a base to neutralize HCl and maintain reaction efficiency.

- Purification typically involves filtration, solvent evaporation, and chromatographic techniques to isolate the pure sulfonamide.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The sulfonamide’s nitrogen and purine ring positions enable further functionalization:

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., MeI, BnBr), NaH/DMF, 25–60°C | N-alkyl derivatives (e.g., N-methyl, N-benzyl) | Regioselective alkylation at sulfonamide nitrogen (). |

| Acylation | Acetyl chloride, pyridine, 0°C | N-acetyl derivatives | Forms amides with enhanced lipophilicity (). |

| Purine Ring Substitution | POCl, 80°C | 6-Chloro derivatives | Chlorination at position 6 for antiviral applications (). |

Hydrolysis and Decomposition

The compound undergoes hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis (HCl, HO, reflux): Cleaves sulfonamide group, yielding purine-2-sulfonic acid and dimethylamine ().

-

Basic Hydrolysis (NaOH, HO/EtOH): Forms purine-2-sulfonate salts, retaining the purine core ().

Electrochemical C–N Bond Cleavage

Recent studies demonstrate electrochemical cleavage of the N(sp)–C(sp/sp) bonds under controlled potentials ( ):

Mechanism :

Applications : Sustainable degradation or selective modification of sulfonamide drugs ( ).

Oxidation Reactions

Oxidative transformations are critical for generating bioactive derivatives:

-

H2_22O2_22/Mo Catalyst : Converts thiol intermediates to sulfonamides ( ).

-

KMnO4_44/H2_22SO4_44 : Oxidizes purine side chains to carboxylic acids ( ).

Interaction with Biological Targets

While not a traditional "reaction," the compound’s mechanism involves non-covalent interactions:

-

Enzyme Inhibition : Competes with p-aminobenzoic acid (PABA) for dihydropteroate synthase (DHPS) binding, disrupting folate synthesis ( ).

-

DNA Binding : Purine ring intercalation enhances affinity for nucleic acids, explored in antiviral research ( ).

Comparative Reactivity of Analogues

Stability and Degradation Pathways

Scientific Research Applications

Based on the search results, here's what is known about the applications of sulfonamide compounds:

Sulfonamide Applications

- Antimicrobial Agents Sulfonamides are a class of synthetic antimicrobial drugs widely used for their broad-spectrum antibacterial properties . They are used to treat urinary tract and gastrointestinal infections .

- Antitumor Agents Aromatic or heteroaromatic sulfonamides can inhibit tumor cell growth by acting as antitumor agents, specifically by inhibiting carbonic anhydrase .

- Veterinary Medicine Sulfonamide antibiotics are used to treat infections in livestock .

- Antiviral Agents Sulfonamide compounds have demonstrated antiviral properties against viruses such as coxsackievirus B, Newcastle disease virus (NDV), infectious bursal disease virus (IBDV), avian influenza virus subtype H9N2 (AIV), and infectious bronchitis virus (IBV) .

- SARS-CoV-2 Inhibitors Sulfonamide moieties are utilized in designing inhibitors targeting SARS-CoV-2 Mpro and RNA-dependent RNA polymerase (RdRp) .

Synthesis and Derivatives

- Modifications and Derivatives Minor modifications to the structure of sulfonamides can lead to changes in biological activity. Various N-substituted derivatives of sulfonamides have been synthesized to improve activity and reduce toxicity . Novel benzenesulfonamide derivatives have also been created and evaluated for their biological properties .

- Synthesis Methods Various methods are used for synthesizing sulfonamide derivatives, including reactions with electrophiles in N,N-dimethylformamide (DMF) using sodium hydride (NaH) as a base .

Research into Specific Sulfonamide Derivatives

- N-alkyl/aryl Substituted Sulfonamides A series of N-alkyl/aryl substituted sulfonamides derived from 2-phenylethylamine have been synthesized and characterized .

- Bis-indole derivatives N,N'-(1,4-phenylene)bis{ N'-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)} showed activity against lung cancer cells and induced autophagy .

- Quinoline-substituted sulfonamide A sulfonamide derivative showed high activity against influenza viruses H9N2, NDV, and IBDV .

Mechanism of Action

The mechanism of action of N,N-dimethyl-7H-purine-2-sulfonamide involves the inhibition of bacterial dihydropteroate synthetase, an enzyme crucial for folate synthesis. By inhibiting this enzyme, the compound prevents the synthesis of folate, which is essential for bacterial DNA synthesis and replication. This leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Structural Features :

- Sulfonamide group: The N,N-dimethyl sulfonamide at position 2 enhances lipophilicity compared to non-alkylated sulfonamides.

- Chlorine substituent : The electron-withdrawing Cl at position 6 may influence reactivity and stability.

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: Purine-based sulfonamides (e.g., N,N-dimethyl-7H-purine-2-sulfonamide) mimic endogenous nucleotides, making them candidates for targeting ATP-binding enzymes like kinases . Indole-based sulfonamides (e.g., 7a) lack this nucleotide mimicry but may interact with serotonin receptors or tubulin due to the indole scaffold .

Non-chlorinated analogs may exhibit reduced reactivity . The pivaloyloxy group in 7a improves metabolic stability by resisting esterase hydrolysis, a feature absent in the purine derivative .

Synthetic Routes :

- N,N-Dimethyl-7H-purine-2-sulfonamide synthesis likely involves sulfonylation of a purine intermediate, analogous to the use of 4-(chlorosulfonyl)phenyl pivalate in indole sulfonamide synthesis .

- Purification methods differ: purine derivatives may require polar eluents (e.g., toluene/ethyl acetate), while indole analogs use cyclohexane/ethyl acetate mixtures .

Table 2: Property Comparison

Key Findings:

- Lipophilicity : The dimethyl sulfonamide group in the purine derivative increases membrane permeability compared to 7a’s polar ester .

- Safety : The chlorine substituent may contribute to toxicity, necessitating stringent handling protocols. In contrast, 7a’s safety data are unspecified but likely less hazardous due to the absence of reactive halogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-7H-purine-2-sulfonamide, and what reagents are critical for its preparation?

- Methodological Answer : The compound is typically synthesized via sulfonylation of purine derivatives using sulfonyl chlorides. A base (e.g., sodium bicarbonate or pyridine) is essential to neutralize HCl generated during the reaction. Multi-step protocols may involve inert atmospheres, controlled temperatures (e.g., 70°C for 4 hours), and solvents like 2-methyltetrahydrofuran . For example, sulfonamide ligands are synthesized by reacting amines with sulfonyl chlorides in pyridine, which acts as both solvent and base .

Q. Which analytical techniques are recommended for characterizing the purity and structure of N,N-dimethyl-7H-purine-2-sulfonamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and substituent positions. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities, particularly for sulfonamides with chiral centers . PubChem-derived computational tools (e.g., SMILES, InChI) aid in structural validation .

Q. What are the key considerations for handling and storing N,N-dimethyl-7H-purine-2-sulfonamide in laboratory settings?

- Methodological Answer : Store at 0–6°C under inert atmospheres to prevent degradation. Use PPE (gloves, goggles) due to potential reactivity of sulfonamides. Safety data sheets (SDS) for analogous compounds recommend avoiding moisture and incompatible bases . Stability tests under varying pH and temperature conditions are advised to determine shelf-life .

Advanced Research Questions

Q. How can researchers optimize reaction yields for N,N-dimethyl-7H-purine-2-sulfonamide synthesis while minimizing byproducts?

- Methodological Answer : Optimize stoichiometry of sulfonyl chloride and amine precursors. Use kinetic studies to identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride). Solvent selection is critical: polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance reactivity, while additives like triethylamine improve intermediate stability . Multi-step protocols with inert atmospheres reduce oxidation byproducts .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Perform deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) to assess environmental impacts. Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts). Cross-validate with HPLC-MS to rule out isomeric impurities .

Q. What computational strategies are effective in predicting the biological activity of N,N-dimethyl-7H-purine-2-sulfonamide derivatives?

- Methodological Answer : Molecular docking studies using crystal structures of target enzymes (e.g., purine-binding proteins) can predict binding affinity. Quantitative Structure-Activity Relationship (QSAR) models, trained on PubChem bioassay data, link substituent effects (e.g., methyl groups) to activity. NIST Chemistry WebBook provides thermodynamic data for stability assessments .

Q. How can researchers address discrepancies in reported solubility profiles of sulfonamide derivatives?

- Methodological Answer : Discrepancies may stem from polymorphic forms or pH-dependent solubility. Conduct phase-solubility studies across pH 1–13 using UV-Vis spectroscopy. Compare results with Hansen solubility parameters for solvents like isopropyl alcohol or dichloromethane .

Q. What experimental designs are suitable for studying the stereochemical outcomes of N,N-dimethyl-7H-purine-2-sulfonamide synthesis?

- Methodological Answer : Chiral chromatography (e.g., HPLC with Chiralpak columns) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For diastereomers, NOESY NMR identifies spatial proximity of substituents. Reference stereochemical data from sulfamide derivatives like N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethylsulfamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.